molecular formula C22H32N2O2 B11230446 2'-butyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11230446
M. Wt: 356.5 g/mol
InChI Key: DSZDWMIWGYOESJ-UHFFFAOYSA-N
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Description

    2’-Butyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide: is a complex organic compound with a unique spirocyclic structure.

  • The compound contains a spirocyclic system formed by the fusion of a cyclohexane ring and an isoquinoline ring.
  • Its chemical formula is C24H30N2O2.
  • The compound’s systematic name reflects its substituents: 2’-butyl and N-isopropyl groups.
  • It exhibits interesting pharmacological properties, making it a subject of scientific interest.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an appropriate amine (such as isopropylamine) with a ketone (such as 2’-butyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid) under suitable conditions.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: These reactions yield derivatives with modified functional groups, affecting their biological activity.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antiviral, antihypertensive, or anticancer agent.

      Chemistry: Explore its reactivity in synthetic transformations.

      Biology: Study its interactions with biological targets.

      Industry: Assess its use in drug development or materials science.

  • Mechanism of Action

    • The compound likely interacts with specific receptors or enzymes.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the spirocyclic structure.

      Similar Compounds: While I don’t have specific examples, related compounds may include other spirocyclic derivatives or isoquinoline-based molecules.

    Remember that this compound’s full potential awaits further exploration through research and experimentation

    Properties

    Molecular Formula

    C22H32N2O2

    Molecular Weight

    356.5 g/mol

    IUPAC Name

    2-butyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

    InChI

    InChI=1S/C22H32N2O2/c1-4-5-15-24-21(26)18-12-8-7-11-17(18)19(20(25)23-16(2)3)22(24)13-9-6-10-14-22/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,23,25)

    InChI Key

    DSZDWMIWGYOESJ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC(C)C

    Origin of Product

    United States

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